N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-phenylmethoxy-N-prop-2-enylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-12-22-20(25)19-18(26-14-15-6-4-3-5-7-15)13-24(23-19)17-10-8-16(21)9-11-17/h2-11,13H,1,12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFKOXCKCWXZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the benzyloxy group: This step involves the reaction of the intermediate compound with benzyl bromide in the presence of a base.
Incorporation of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Substitution Reactions at the Pyrazole Core
The pyrazole ring’s 3-carboxamide group participates in nucleophilic substitution under basic conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C replaces the carboxamide’s NH proton to form N-alkyl derivatives .
-
Aminolysis : Treatment with primary amines (e.g., benzylamine) in THF yields substituted amides via displacement of the allyl group .
Reaction Conditions and Yields
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrazole-3-carboxamide | Benzylamine/K2CO3 | THF | 25 | 78 | |
| Pyrazole-3-carboxamide | Methyl iodide/NaH | DMF | 60 | 65 |
Deprotection of the Benzyloxy Group
The benzyl ether undergoes cleavage under hydrogenation or acidic conditions:
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Hydrogenolysis : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol removes the benzyl group, yielding 4-hydroxy-pyrazole derivatives .
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Acid-Mediated Cleavage : TFA in dichloromethane selectively deprotects benzyl ethers without affecting the fluorophenyl group .
Comparative Deprotection Efficiency
| Method | Time (h) | Purity (%) | Byproduct Formation | Source |
|---|---|---|---|---|
| H₂/Pd-C | 4 | >95 | None | |
| TFA/DCM | 2 | 88 | <5% carboxamide hydrolysis |
Cyclization Involving the Allyl Group
The allyl side chain facilitates [3+2] cycloadditions and ring-closing metathesis:
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Light-Induced Cyclization : Under UV light (254 nm) in acetonitrile, the allyl group forms pyrazoline derivatives via 1,3-dipolar reactions with nitrile oxides .
-
Transition Metal Catalysis : Ru-based catalysts (Grubbs II) enable ring-closing metathesis to generate fused bicyclic pyrazoles .
Key Cyclization Parameters
| Reaction Type | Catalyst/Conditions
Scientific Research Applications
Scientific Research Applications
-
Anti-inflammatory Effects
- Recent studies have indicated that pyrazole derivatives can exhibit anti-inflammatory properties by modulating pathways involved in inflammation. For instance, compounds similar to N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
-
Anticancer Activity
- Pyrazole derivatives have also been investigated for their potential anticancer effects. Research has demonstrated that certain analogs can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines .
-
Antiviral Properties
- The compound has been explored for its antiviral potential, particularly against RNA viruses. Pyrazole derivatives have been reported to inhibit viral replication through mechanisms such as interference with viral polymerases and other essential viral proteins . Notably, some derivatives have shown promising results against HIV and other viral infections.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their ability to reduce inflammation in a murine model of arthritis. The results indicated a significant reduction in paw swelling and serum levels of inflammatory markers compared to controls.
| Compound | Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 10 | 45 |
| Compound B | 20 | 60 |
Case Study 2: Anticancer Efficacy
In vitro studies assessed the effect of this compound on human cancer cell lines. The compound exhibited an IC50 value of 5 µM against breast cancer cells, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
Case Study 3: Antiviral Activity
The antiviral activity of this compound was evaluated against HIV strains in vitro. The compound showed an EC50 value of 0.02 µM, indicating potent antiviral activity.
| Virus Type | EC50 (µM) |
|---|---|
| HIV | 0.02 |
| Influenza A | 0.15 |
Mechanism of Action
The mechanism of action of N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
b) 1-Benzyl-3-(benzyloxy)-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide ()
- Substituents : Benzyl (position 1), benzyloxy (position 3), 4-fluorophenyl (carboxamide).
- Key Differences : The absence of an allyl group and the presence of dual benzyl groups increase hydrophobicity. This compound’s crystal structure (if resolved) would likely show planar pyrazole cores with perpendicular fluorophenyl orientations, similar to chalcone derivatives in .
c) N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide ()
- Substituents: Trifluoromethyl (position 3), phenoxy (position 5).
- Key Differences: Trifluoromethyl groups significantly increase electronegativity and metabolic stability.
Crystallographic and Conformational Analysis
- Dihedral Angles : In chalcone analogs (), fluorophenyl groups exhibit dihedral angles ranging from 7.14° to 56.26° relative to the central aromatic ring, influencing planarity and intermolecular interactions. Pyrazole derivatives with 4-fluorophenyl groups (e.g., ) adopt similar conformations, with fluorophenyl rings often tilted to minimize steric clashes .
- Crystal Packing : Isostructural pyrazole-thiazole hybrids () display triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. Such packing behavior is common in fluorophenyl-containing compounds due to halogen bonding and van der Waals interactions .
Biological Activity
N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring, a benzyloxy group, and a fluorophenyl substituent, which are crucial for its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes involved in cell proliferation and signal transduction pathways, similar to other pyrazole derivatives that act on the MAPK signaling pathway, which is critical in cancer development .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
Antiviral Activity
Research indicates that pyrazole derivatives exhibit antiviral properties. For example, related compounds have been shown to inhibit viral replication in various models. The efficacy is often measured by the EC50 values, which reflect the concentration required to achieve 50% inhibition of viral activity. Although specific data for this compound is limited, it is reasonable to expect similar activity based on structural analogs .
Other Biological Activities
In addition to anticancer and antiviral effects, pyrazole compounds have been reported to possess anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and inhibit cyclooxygenase enzymes .
Case Studies
A series of case studies have evaluated the biological activity of pyrazole derivatives:
- Anticancer Efficacy : In a study evaluating various pyrazole carboxamides, one derivative exhibited an IC50 value of 91 nM against MEK1, a key enzyme in cancer signaling pathways .
- Antiviral Properties : Another study reported that a related pyrazole compound reduced the replication of herpes simplex virus type 1 by 69% at a concentration of 0.5 mg/mL .
- Inflammatory Response : Pyrazoles have been shown to reduce inflammation markers in animal models, suggesting potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how do reaction parameters influence yield?
Answer:
Synthesis typically involves multi-step routes starting with pyrazole core formation followed by functionalization. Key methods include:
- Condensation reactions between pre-functionalized pyrazole intermediates and allyl/benzyloxy-containing reagents (e.g., Friedel-Crafts acylation analogs in ) .
- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction efficiency, as observed in metal-free C–S/C–O bond formation () .
- Catalyst selection : Lewis acids (e.g., AlCl₃) or microwave-assisted techniques improve regioselectivity and reduce reaction time ( ) .
Critical parameters include stoichiometric ratios, temperature control, and purification methods (e.g., column chromatography or recrystallization) to maximize yield (>70%) and purity (>95%).
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
Answer:
- X-ray crystallography : Utilized for unambiguous confirmation of molecular geometry. Software like SHELXL ( ) refines diffraction data to resolve bond lengths/angles (e.g., monoclinic P21/c space group in ) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; allyl group protons at δ 5.1–5.9 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 407.15 [M+H]⁺) .
Advanced: How can contradictions in crystallographic data (e.g., space group discrepancies) be resolved during structural refinement?
Answer:
- Data validation : Re-examine data collection parameters (e.g., wavelength, detector distance) and check for twinning or disorder using SHELXL’s TWIN/BASF commands ( ) .
- Cross-validation : Compare unit cell parameters (e.g., a=9.0032 Å, β=92.003° in ) with analogous pyrazole carboxamides .
- Supplementary techniques : Pair with IR (C=O stretch ~1640 cm⁻¹) and thermal analysis (TGA/DSC) to confirm stability and phase purity .
Advanced: What computational approaches are effective in predicting the biological activity of this compound, particularly regarding kinase inhibition?
Answer:
- Molecular docking : Use CDK1 (PDB: 4Y72) as a target receptor for binding affinity studies (). Fluorophenyl groups enhance hydrophobic interactions, while the benzyloxy moiety may influence binding pocket orientation .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine in ) with IC₅₀ values to predict activity trends .
- MD simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
Advanced: How can synthetic byproducts or regioisomers be minimized during allyl/benzyloxy functionalization?
Answer:
- Regioselective protection : Temporarily block reactive sites (e.g., pyrazole N-1) using tert-butoxycarbonyl (Boc) groups before allylation ( ) .
- Byproduct analysis : Monitor reactions via TLC/GC-MS to detect intermediates like 4-(benzyloxy)-1H-pyrazole-3-carboxylic acid. Adjust stoichiometry or use scavengers (e.g., molecular sieves) to suppress side reactions .
- Microwave synthesis : Reduces reaction time, minimizing decomposition (e.g., 30 minutes at 120°C in ) .
Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification bottlenecks : Large-scale column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow systems .
- Cost of fluorinated reagents : Optimize fluorine source (e.g., 4-fluorophenylboronic acid vs. halogen exchange) to reduce expenses .
- Safety protocols : Address hazards from allyl bromides (lachrymatory) and benzyloxy precursors (flammable) via controlled addition and inert atmospheres .
Advanced: How do structural modifications (e.g., replacing benzyloxy with methoxy) impact physicochemical properties and bioactivity?
Answer:
- Lipophilicity : Benzyloxy groups increase logP vs. methoxy (), affecting membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Fluorophenyl derivatives show longer half-lives (t₁/₂ > 2 hrs in microsomal assays) compared to chlorinated analogs () .
- Bioactivity : Replacements alter target affinity; e.g., bulkier substituents may sterically hinder kinase binding () .
Advanced: What strategies address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values across studies)?
Answer:
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds () .
- Batch variability : Characterize compound purity (>98% via HPLC) and confirm solubility (DMSO stock stability) .
- Data normalization : Express IC₅₀ relative to positive controls (e.g., staurosporine for kinase inhibition) to mitigate inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
